3-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine
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Overview
Description
3-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyridine ring
Mechanism of Action
Target of action
Pyrazole derivatives, such as 1-methyl-3-phenyl-1H-pyrazol-5-yl, have been found to exhibit a wide range of biological activities . They are often used as intermediates in the synthesis of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of action
Pyrazole derivatives are known to interact with various enzymes and receptors in the body, influencing their function .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Pyrazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific structure and functional groups .
Pharmacokinetics
Pyrazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of action
Pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets .
Action environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of many drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone . This intermediate is then subjected to further reactions to introduce the azetidine and pyridine rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
3-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and azetidine-containing molecules. Examples include 1-phenyl-3-methyl-5-pyrazolone and various azetidine derivatives .
Uniqueness
What sets 3-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine apart is its unique combination of three different ring systems
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-22-18(10-17(21-22)14-6-3-2-4-7-14)19(24)23-12-16(13-23)25-15-8-5-9-20-11-15/h2-11,16H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPPBTHYISBYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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